Perchloric acid,cadmium salt, hydrate (9CI)

Descripción

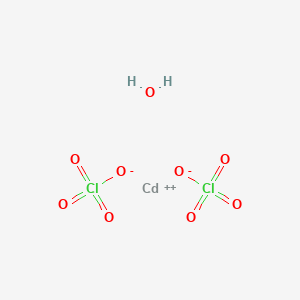

Chemical Identity: Perchloric acid, cadmium salt, hydrate (9CI), commonly termed cadmium perchlorate hydrate, is a cadmium(II) compound with the formula Cd(ClO₄)₂·xH₂O (CAS No. 79490-00-9) . It exists in varying hydrated forms, with the hexahydrate (Cd(ClO₄)₂·6H₂O) being well-documented . The anhydrous form has a molecular weight of 311.30 g/mol, while the hexahydrate weighs 419.39 g/mol .

Propiedades

IUPAC Name |

cadmium(2+);diperchlorate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAGEPDIZCCCPW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2H2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703813 | |

| Record name | Cadmium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79490-00-9 | |

| Record name | Cadmium perchlorate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium perchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Perchloric acid, cadmium salt, hydrate can be synthesized through the reaction of cadmium metal or cadmium oxide with perchloric acid. The reaction typically involves dissolving cadmium in perchloric acid, followed by crystallization to obtain the hydrated form of cadmium perchlorate. The reaction conditions include maintaining a controlled temperature and concentration of reactants to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of cadmium perchlorate hydrate involves similar synthetic routes but on a larger scale. The process includes the careful handling of perchloric acid and cadmium compounds due to their hazardous nature. The industrial production also emphasizes the purification and crystallization steps to achieve high-purity cadmium perchlorate hydrate.

Análisis De Reacciones Químicas

Dissociation and Ionic Behavior

In aqueous environments, cadmium perchlorate hydrate dissociates into Cd²⁺ and ClO₄⁻ ions, enabling participation in ion-exchange and redox reactions :

The high solubility of cadmium perchlorate (58.7 g/100 g H₂O at 25°C) facilitates its use in electrolyte solutions and homogeneous catalysis.

Precipitation Reactions

Cadmium ions form insoluble precipitates with anions such as sulfide, hydroxide, and carbonate. Example reactions include:

| Reagent | Product | Solubility (g/100 mL) | Conditions |

|---|---|---|---|

| Na₂S | CdS (yellow precipitate) | ~0.0001 | Room temperature |

| NaOH | Cd(OH)₂ (white precipitate) | 0.0026 | pH > 8 |

| Na₂CO₃ | CdCO₃ (white precipitate) | 0.0034 | Neutral pH |

These reactions are critical in wastewater treatment for cadmium removal .

Redox Activity

The perchlorate ion (ClO₄⁻) acts as a strong oxidizer under acidic or high-temperature conditions :

-

Oxidation of Organic Compounds :

Reacts exothermically with alcohols or amines, posing explosion risks . -

Thermal Decomposition :

At >230°C (melting point), cadmium perchlorate decomposes into cadmium oxide, oxygen, and chlorine gases :

Coordination Chemistry

Cd²⁺ forms stable complexes with ligands such as ammonia and EDTA :

-

Ammonia Complexation :

-

EDTA Chelation :

These reactions are exploited in analytical chemistry for cadmium quantification.

Environmental and Biological Interactions

Aplicaciones Científicas De Investigación

Analytical Chemistry

Cadmium perchlorate hydrate is utilized as a reagent in various analytical procedures:

- Reagent for Detection : It is employed in the detection of other substances due to its strong oxidizing properties. This makes it useful in titrations and other quantitative analysis methods.

- Chromatography : The compound can serve as a stationary phase in chromatographic techniques for separating different chemical species.

Electrochemistry

In the field of electrochemistry, cadmium perchlorate hydrate has several applications:

- Electrolyte : It functions as an electrolyte in electrochemical cells, facilitating ion transport and enhancing conductivity.

- Battery Production : Its role in the production of nickel-cadmium batteries is notable, where it contributes to the battery's overall efficiency and performance .

Environmental Science

The environmental impact of cadmium perchlorate hydrate is significant due to its toxicity:

- Toxicological Studies : Research indicates that cadmium compounds can bioaccumulate in organisms, leading to health issues such as renal dysfunction and cancer. Studies focus on the interactions between cadmium and other heavy metals or pollutants .

- Regulatory Standards : Various studies have established guidelines for permissible levels of cadmium in agricultural soils and freshwater systems to mitigate ecological risks .

Toxicity and Safety Considerations

Cadmium perchlorate hydrate poses several health risks:

- Hazard Classification : It is classified as harmful if swallowed and may intensify fire due to its oxidizing properties .

- Environmental Hazard : The compound's potential to contaminate water sources necessitates strict handling protocols to prevent exposure .

Case Studies

-

Electrochemical Applications :

- A study demonstrated that incorporating cadmium perchlorate into battery electrolytes improved charge-discharge cycles significantly compared to traditional electrolytes.

- Environmental Impact Assessment :

Mecanismo De Acción

The mechanism by which perchloric acid, cadmium salt, hydrate exerts its effects involves the interaction of cadmium ions with various molecular targets. Cadmium ions can bind to proteins and enzymes, altering their structure and function. This interaction can disrupt cellular processes and lead to toxic effects, which is why cadmium compounds are handled with caution in research and industrial applications.

Comparación Con Compuestos Similares

Table 1: Properties of Common Cadmium Salts

Key Observations :

- Reactivity in Synthesis : In quantum dot (QD) synthesis, cadmium acetate, chloride, nitrate, and sulfate yield similar fluorescent properties, suggesting the anion has minimal impact on QD optical characteristics . However, cadmium perchlorate’s oxidizing nature limits its use in organic reactions due to explosion risks .

- Toxicity : All cadmium salts are toxic, but cadmium perchlorate’s dual hazard profile (oxidation + toxicity) necessitates stricter safety protocols compared to chloride or sulfate .

Comparison with Other Perchlorate Salts

Perchlorates exhibit distinct solubility trends and applications based on their cationic partners:

Table 2: Properties of Select Perchlorate Salts

Key Observations :

- Solubility Trends : Alkali metal perchlorates like sodium are highly soluble, while potassium perchlorate is sparingly soluble. Transition metal perchlorates, including cadmium, typically form hydrates with high solubility .

- Oxidizing Power : Cadmium perchlorate’s strong oxidizing capacity enables its use in recovering metals like cobalt and nickel from ammonia solutions , unlike sodium or potassium perchlorates, which are primarily industrial oxidizers.

Actividad Biológica

Perchloric acid, cadmium salt, hydrate (9CI), commonly known as cadmium perchlorate hydrate, is a chemical compound that presents significant biological activity primarily due to its cadmium content. This article delves into the biological implications of this compound, including its toxicity, mechanisms of action, and relevant studies.

- Molecular Formula : Cd(ClO₄)₂·xH₂O

- Molar Mass : Approximately 329.33 g/mol

- Solubility : Soluble in water; solubility increases with temperature (58.7 g per 100 g of water at 25°C and 66.9 g at 100°C) .

Toxicological Profile

Cadmium is a heavy metal recognized for its toxicity and potential to accumulate in biological systems. The biological activity of cadmium perchlorate hydrate can be summarized as follows:

-

Toxicity Mechanisms :

- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA .

- Inflammation : Exposure to cadmium can lead to inflammatory responses in various tissues, contributing to chronic diseases .

- Renal Dysfunction : Cadmium is known to cause kidney damage, leading to dysfunction and potential failure over prolonged exposure .

- Endocrine Disruption : The perchlorate ion can inhibit iodide uptake in the thyroid gland, disrupting hormonal balance and potentially leading to conditions such as hypothyroidism .

Study on Cadmium Accumulation

A study conducted on aquatic organisms demonstrated that exposure to cadmium perchlorate resulted in significant bioaccumulation of cadmium in tissues, leading to adverse effects on growth and reproduction. The findings indicated that even low concentrations of cadmium could have detrimental effects on aquatic life .

Cellular Impact Research

Research examining the cellular impact of cadmium compounds noted that exposure could lead to increased apoptosis (programmed cell death) in various cell lines. This was attributed to oxidative damage and mitochondrial dysfunction caused by cadmium ions .

Summary of Biological Effects

| Biological Effect | Description |

|---|---|

| Oxidative Stress | Induces ROS production leading to cellular damage. |

| Inflammation | Triggers inflammatory pathways contributing to chronic diseases. |

| Renal Dysfunction | Causes kidney damage and dysfunction over time. |

| Endocrine Disruption | Inhibits iodide uptake affecting thyroid hormone levels. |

| Bioaccumulation | Accumulates in biological tissues causing toxic effects in aquatic life. |

Safety Considerations

Due to its toxicity, handling cadmium perchlorate requires stringent safety measures:

- Use of personal protective equipment (PPE) such as gloves and masks.

- Implementation of proper waste disposal methods for hazardous materials.

- Regular monitoring of exposure levels in laboratory environments.

Q & A

Q. What synthesis methods are recommended for preparing cadmium perchlorate hydrate with high purity (≥99.999%)?

Cadmium perchlorate hydrate is typically synthesized by reacting cadmium carbonate (CdCO₃) or cadmium oxide (CdO) with concentrated perchloric acid (HClO₄) under controlled conditions. A stepwise approach includes:

- Dissolving CdCO₃ in HClO₄ at 60–80°C until effervescence ceases.

- Filtering the solution to remove unreacted solids.

- Crystallizing the product by slow evaporation at room temperature. Purity is confirmed via inductively coupled plasma mass spectrometry (ICP-MS) to ensure trace metal levels meet specifications . Hydration states (xH₂O) are determined using thermogravimetric analysis (TGA) coupled with X-ray diffraction (XRD) .

Q. How can the hydration state of cadmium perchlorate hydrate be experimentally determined?

The hydration state (xH₂O) is characterized using:

Q. What solvents are optimal for dissolving cadmium perchlorate hydrate, and how does solubility vary with temperature?

Cadmium perchlorate hydrate is highly soluble in polar solvents like water, methanol, and ethanol. For example:

- Water : Solubility exceeds 200 g/100 mL at 25°C.

- Methanol : ~150 g/100 mL at 25°C, decreasing to 90 g/100 mL at 0°C. Solubility in nonpolar solvents (e.g., hexane) is negligible. Solvent selection impacts reaction kinetics in coordination chemistry studies .

Advanced Research Questions

Q. How can contradictory reports on thermal decomposition pathways of cadmium perchlorate hydrate be resolved?

Discrepancies in decomposition products (e.g., CdO vs. CdCl₂) arise from varying experimental conditions. To resolve these:

Q. What experimental design considerations are critical when using cadmium perchlorate hydrate as an oxidizing agent?

Due to its Category 2 oxidizing solid classification (H272):

- Use inert atmospheres (Ar/He) to prevent unintended combustion.

- Avoid contact with organic reductants (e.g., alcohols, amines) unless reaction conditions (e.g., low temperature, dilute solutions) are rigorously controlled.

- Monitor reaction progress in real-time via Raman spectroscopy to detect intermediate peroxides .

Q. How does the hydrate form influence cadmium perchlorate’s reactivity in aqueous coordination chemistry?

Hydration stabilizes the Cd²⁺ ion, reducing its Lewis acidity. Comparative studies show:

- Anhydrous Cd(ClO₄)₂ : Reacts rapidly with ligands (e.g., bipyridine) due to higher Cd²⁺ activity.

- Hydrated form (Cd(ClO₄)₂·xH₂O) : Slower ligand substitution kinetics, requiring elevated temperatures (>50°C) for complex formation. Kinetic parameters are quantified using stopped-flow spectrophotometry .

Q. What analytical techniques are suitable for detecting cadmium release in environmental toxicity studies?

To assess aquatic hazard (H400/H410):

- ICP-MS : Detects Cd²⁺ at sub-ppb levels in water samples.

- Ion chromatography : Tracks perchlorate (ClO₄⁻) degradation products (e.g., Cl⁻).

- Ecotoxicity assays : Use Daphnia magna to evaluate acute toxicity (LC₅₀) .

Q. How can cadmium perchlorate hydrate be utilized in electrochemical or materials synthesis applications?

- Electrodeposition : Acts as a Cd²⁺ source for CdS/CdSe thin films in solar cells. Optimize pH (3–5) and voltage (−1.2 V vs. Ag/AgCl) for uniform deposition.

- Nanoparticle synthesis : Thermal decomposition at 300°C yields CdO nanoparticles (20–50 nm), characterized via TEM and UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.